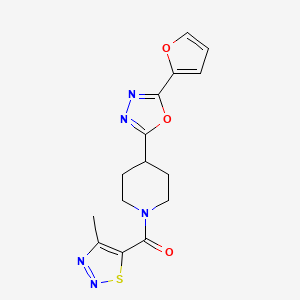

![molecular formula C21H22N6O3S B3018244 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034381-10-5](/img/structure/B3018244.png)

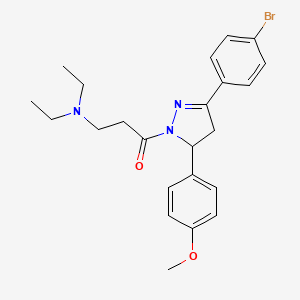

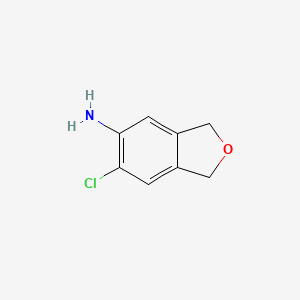

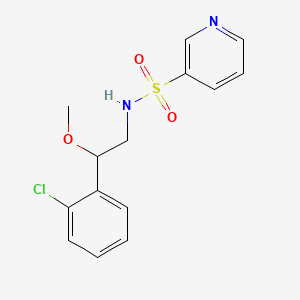

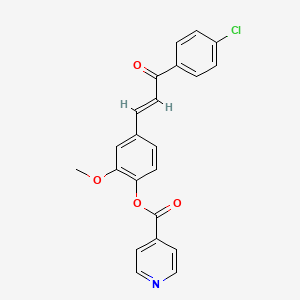

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves substitution reactions and click chemistry approaches. For instance, the compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized through a substitution reaction, starting with 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and reacting it with 2,5-Dichloro-benzenesulfonylchloride . Similarly, another compound was synthesized using a click chemistry approach, starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies. For example, the piperidine ring in one of the compounds adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . Such detailed structural information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The related compounds exhibit various intermolecular interactions, such as hydrogen bonds and π-π interactions, which are critical in stabilizing the crystal structure . These interactions are quantified using Hirshfeld surface analysis and energy framework analysis, providing insights into the reactivity and interaction potential of the compound .

Physical and Chemical Properties Analysis

Spectroscopic techniques such as IR, NMR, and MS studies are used to characterize the synthesized compounds . The thermal properties are studied using thermogravimetric analysis, revealing the stability of the structures within certain temperature ranges . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, are evaluated to understand the reactivity of the molecule . The molecular electrostatic potential map identifies reactive sites on the molecular surface, which is essential for predicting how the compound might interact with other molecules or biological targets .

Relevant Case Studies

Although no specific case studies are provided for the compound , the related compounds have been evaluated for their cytotoxicity and potential biological applications. For instance, cytotoxic studies and molecular docking studies have been carried out to understand the interaction of a synthesized compound with carrier proteins, which is indicative of its pharmacokinetic nature and potential as a therapeutic agent .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

Antimicrobial Activity : Structurally related compounds have demonstrated significant antimicrobial properties. For instance, derivatives containing the thiadiazole and triazole moieties have been synthesized and shown to exhibit potent antibacterial and antifungal activities against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh et al., 2016). These findings highlight the potential of similar compounds in developing new antimicrobial agents.

Anticancer Activities : Compounds with thiadiazole and triazole scaffolds have also shown promise in anticancer research. For example, some derivatives have been found to inhibit cancer cell growth, particularly in leukemia, non-small lung cancer, and renal cancer cell lines, indicating a potential for these compounds in cancer therapy (Bhole & Bhusari, 2011). This suggests that structurally related compounds, including "(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone", could have applications in exploring new anticancer therapeutics.

Molecular Synthesis and Modification

Synthetic Techniques : The synthesis of related compounds often involves innovative techniques to improve efficiency and yield. For example, microwave-assisted synthesis has been employed to create Schiff bases and hydroxyl derivatives of thiadiazole containing N-methyl piperazine moieties, demonstrating the potential for efficient synthesis methods in creating complex molecules for research applications (Gharu, 2014).

Molecular Docking Studies : Studies involving benzimidazole derivatives bearing triazole for EGFR inhibitors have utilized molecular docking to understand the mechanism behind their anti-cancer properties, indicating the importance of computational tools in drug design and research (Karayel, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3S/c1-24-19-9-5-6-10-20(19)26(31(24,29)30)16-11-13-25(14-12-16)21(28)18-15-22-27(23-18)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASQNEHDOQKUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)